molecular formula C12H16ClN3O2 B1311092 Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate CAS No. 252263-47-1

Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Cat. No. B1311092
CAS RN: 252263-47-1
M. Wt: 269.73 g/mol
InChI Key: KNGPBMDNKGJVFB-UHFFFAOYSA-N
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Description

Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate is a chemical compound with the CAS Number: 252263-47-1 . It has a molecular weight of 269.73 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 1- (6-chloro-3-pyridazinyl)-4-piperidinecarboxylate . The InChI Code is 1S/C12H16ClN3O2/c1-2-18-12 (17)9-5-7-16 (8-6-9)11-4-3-10 (13)14-15-11/h3-4,9H,2,5-8H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a melting point range of 55 - 60 degrees Celsius . It is solid in its physical form .

Scientific Research Applications

Pharmacology: Pharmacokinetic Studies

The compound’s properties make it suitable for pharmacokinetic studies. It can be used to understand the absorption, distribution, metabolism, and excretion (ADME) of piperidine-based drugs within biological systems.

Each of these applications leverages the unique chemical structure of Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate, demonstrating its versatility and importance in scientific research .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c1-2-18-12(17)9-5-7-16(8-6-9)11-4-3-10(13)14-15-11/h3-4,9H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGPBMDNKGJVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423358
Record name ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

CAS RN

252263-47-1
Record name ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.0 g (13.4 mmol) of 3,6-dichloropyridazine, 2.3 g (14.8 mmol) of ethyl piperidine-4-carboxylate and 4.6 ml (33 mmol) of triethylamine were stirred in 20 ml of DMF at 50° C. for 4 hours. After the treatment with ethyl acetate as the extraction solvent in an ordinary manner, the obtained crude product was purified by the silica gel column chromatography to obtain the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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